

FZ-AD005: A Technical Overview of a Novel DLL3-Targeted Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AB-005

Cat. No.: B144013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide to FZ-AD005, a promising antibody-drug conjugate (ADC) currently in preclinical development. FZ-AD005 is engineered for targeted delivery of a potent cytotoxic payload to tumor cells expressing Delta-like ligand 3 (DLL3), a strategy aimed at improving the therapeutic window for treating specific malignancies, notably small cell lung cancer (SCLC).

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.^[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The core components of an ADC are a monoclonal antibody that binds to a specific target antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.^[1]

The general mechanism of action for an ADC involves the antibody binding to the tumor antigen, followed by internalization of the ADC-antigen complex into the cell.^[1] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death through mechanisms like DNA damage or microtubule disruption.

FZ-AD005: Core Components and Mechanism of Action

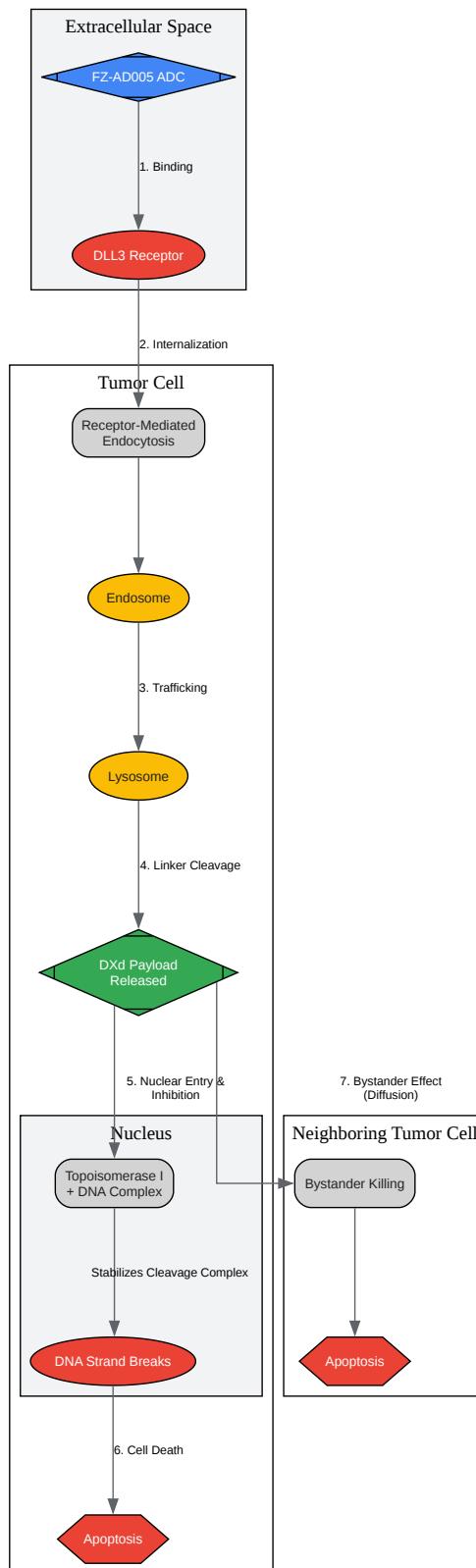
FZ-AD005 is a novel, investigational ADC developed by Shanghai Fudan-Zhangjiang Bio-Pharmaceutical Co., Ltd.^[2] It is composed of three key elements: a proprietary anti-DLL3 monoclonal antibody (FZ-A038), a topoisomerase I inhibitor payload (DXd), and a protease-cleavable valine-alanine dipeptide linker.^{[3][4]} The drug-to-antibody ratio (DAR) for FZ-AD005 is approximately 8, indicating a high payload capacity.^[3]

The Target: Delta-like Ligand 3 (DLL3)

Delta-like ligand 3 is an atypical Notch ligand that is overexpressed in SCLC and other neuroendocrine tumors but has minimal expression in normal adult tissues.^[3] Its high tumor-specific expression makes it an attractive target for ADC-based therapies.^[3] In contrast to other Notch ligands that are involved in cell-to-cell signaling at the cell surface, DLL3 is primarily located in the Golgi apparatus where it can inhibit Notch signaling.^[5] However, in many tumor cells, DLL3 is also expressed on the cell surface, allowing for targeted binding by antibodies like FZ-A038.^[5]

The Antibody: FZ-A038

FZ-A038 is a monoclonal antibody specifically designed to bind to DLL3.^[4] A key feature of FZ-AD005 is the incorporation of Fc-silencing technology.^[4] This modification is intended to prevent off-target toxicity that could be mediated by the interaction of the antibody's Fc region with Fcγ receptors on immune cells.^[4]


The Payload: DXd (a Topoisomerase I Inhibitor)

The cytotoxic payload of FZ-AD005 is DXd, a potent derivative of exatecan and a topoisomerase I inhibitor.^[3] Topoisomerase I is a crucial enzyme for DNA replication and transcription, as it relieves torsional strain in the DNA helix by creating transient single-strand breaks.^[6] DXd stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.^[6] This leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.^[6]

Mechanism of Action of FZ-AD005

The proposed mechanism of action for FZ-AD005 begins with the intravenous administration of the ADC. The FZ-A038 antibody component selectively binds to DLL3 on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-DLL3

complex. The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the valine-alanine linker, releasing the DXd payload into the cytoplasm. The freed DXd then enters the nucleus, inhibits topoisomerase I, and induces tumor cell death. FZ-AD005 has also been shown to exert a "bystander effect," where the released, membrane-permeable DXd can diffuse into neighboring tumor cells that may not express DLL3 and kill them as well.^[7]

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of FZ-AD005.

Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of FZ-AD005.

In Vitro Cytotoxicity

FZ-AD005 has demonstrated potent cytotoxic activity against various SCLC cell lines.[\[3\]](#)

Cell Line	IC50 (nmol/L) of FZ-AD005
DMS53	0.152
DMS79	0.438
NCI-H1105	4.295
NCI-H2227	0.380

Table 1: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines.[\[3\]](#)

In Vivo Antitumor Activity

The antitumor efficacy of FZ-AD005 was evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[\[3\]](#)

Xenograft Model	Dose (mg/kg)	Tumor Growth Inhibition (TGI) (%)
NCI-H82 (CDX)	3	94.19
NCI-H82 (CDX)	5	97.13
NCI-H889 (CDX)	2.5	86.21
NCI-H889 (CDX)	5	94.53
NCI-H889 (CDX)	10	95.54
NCI-H660 (CDX)	1.5, 3, 6	Complete Inhibition
LU-5236 (PDX)	1.5	98.51
LU-5236 (PDX)	3	99.30
LU-5236 (PDX)	6	100.00

Table 2: In Vivo Antitumor

Activity of FZ-AD005 in
Xenograft Models.[\[3\]](#)

Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic (PK) studies were conducted in cynomolgus monkeys following a single intravenous administration of FZ-AD005.[\[2\]](#)

Dose (mg/kg)	Cmax (µg/mL)	AUC _{0-t} (µg·h/mL)	Clearance (mL/h/kg)
1	25.1 ± 1.83	1070 ± 215	0.968 ± 0.189
3	75.3 ± 13.9	2660 ± 979	1.23 ± 0.412
10	256 ± 28.5	9970 ± 2430	1.04 ± 0.249

Table 3:
Pharmacokinetic
Parameters of FZ-
AD005 in Cynomolgus
Monkeys.[\[2\]](#)

The PK profile was found to be approximately linear and dose-proportional. Low concentrations of free DXd were detected, suggesting good stability of the linker in vivo.[\[2\]](#)

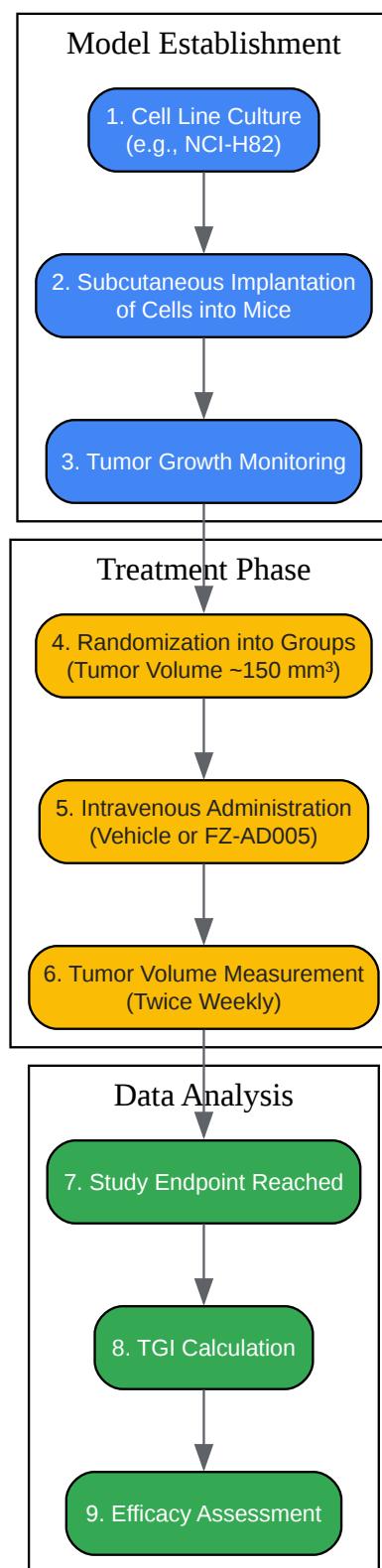
Safety Profile

Toxicology studies in rats and cynomolgus monkeys have established a preliminary safety profile for FZ-AD005.[\[2\]](#)[\[4\]](#)

Animal Model	Highest Non-Severely Toxic Dose (HNSTD)
Rat	100 mg/kg
Cynomolgus Monkey	30 mg/kg

Table 4: Safety Profile of FZ-AD005 in
Preclinical Models.[\[2\]](#)[\[4\]](#)

Experimental Protocols


The following are summaries of the key experimental methodologies used in the preclinical evaluation of FZ-AD005.

In Vitro Cytotoxicity Assay

- Cell Lines: SCLC cell lines (NCI-H1105, DMS 53, DMS 79, NCI-H2227) were used.[3]
- Seeding: Cells were seeded in 96-well plates at densities ranging from 1,000 to 6,000 cells per well.[3]
- Treatment: After overnight incubation, cells were treated with diluted FZ-AD005.[3]
- Incubation: The treated cells were incubated for 144 hours.[3]
- Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[3]
- Data Analysis: IC50 values were calculated from the dose-response curves.[3]

Xenograft Model Studies for Antitumor Activity

- Animal Models: Female BALB/c nude mice or female and male NOD/SCID mice were used for CDX models.[3]
- Tumor Implantation: SCLC (NCI-H889, NCI-H82) or neuroendocrine prostate cancer (NCI-H660) cells were suspended in Matrigel/PBS and subcutaneously injected into the mice.[3] For PDX models, tumor fragments were implanted.[1]
- Tumor Growth and Grouping: Tumors were allowed to grow to a volume of approximately 130-220 mm³. Mice were then randomized into vehicle control and treatment groups.[1][3]
- Dosing Regimen: FZ-AD005 was administered intravenously, either as a single dose or weekly for two doses, depending on the model.[3]
- Endpoint Measurement: Tumor volume was measured twice weekly. The study endpoint was typically reached when the average tumor volume in the control group exceeded a predetermined size.[3]
- Evaluation of Antitumor Activity: TGI was calculated using the formula: $TGI (\%) = 100 \times [1 - (\text{average tumor volume of treated group} / \text{average tumor volume of vehicle control group})]$.[7]

[Click to download full resolution via product page](#)

Figure 2: In Vivo Antitumor Activity Experimental Workflow.

Pharmacokinetic Analysis

- Animal Model: Cynomolgus monkeys were used for PK studies.[3]
- Administration: FZ-AD005 was administered as a single intravenous dose at 1, 3, and 10 mg/kg.[3]
- Sample Collection: Serum and whole blood samples were collected at various time points up to 672 hours post-dose.[3]
- Analytical Methods:
 - Concentrations of FZ-AD005 and total antibody were determined by ELISA.[3]
 - Concentrations of the DXd payload were measured by LC/MS-MS.[3]
- Data Analysis: Pharmacokinetic parameters, including Cmax, AUC, and clearance, were calculated using noncompartmental analysis.[3]

Conclusion

FZ-AD005 is a promising DLL3-targeted antibody-drug conjugate with a potent topoisomerase I inhibitor payload. Preclinical data demonstrate its high *in vitro* cytotoxicity against DLL3-expressing cancer cells and significant *in vivo* antitumor activity in various xenograft models.[3] [4] The ADC exhibits a stable linker, a dose-proportional pharmacokinetic profile, and an acceptable safety profile in non-human primates.[2][4] These findings support the continued development of FZ-AD005 as a potential therapeutic for SCLC and other DLL3-positive malignancies.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FZ-AD005, a Novel DLL3-Targeted Antibody-Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DLL3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are TOP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FZ-AD005: A Technical Overview of a Novel DLL3-Targeted Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144013#ab-005-as-an-antibody-drug-conjugate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com